molecular formula C15H13NO3 B14149476 2-Benzamido-5-methylbenzoic acid CAS No. 59490-95-8

2-Benzamido-5-methylbenzoic acid

Cat. No.: B14149476
CAS No.: 59490-95-8
M. Wt: 255.27 g/mol
InChI Key: CBNUWGYCVQJLTJ-UHFFFAOYSA-N
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Description

2-Benzamido-5-methylbenzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-5-methylbenzoic acid typically involves the condensation of 2-amino-5-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasonic irradiation and eco-friendly solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications .

Scientific Research Applications

2-Benzamido-5-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzoic acid
  • 3-Acetoxy-2-methylbenzoic acid
  • 2,3-Dimethoxybenzoic acid

Comparison: Compared to these similar compounds, 2-benzamido-5-methylbenzoic acid exhibits unique properties due to the presence of the benzamido group. This group enhances its stability, reactivity, and potential biological activities. Additionally, the methyl group on the aromatic ring influences its chemical behavior and interactions with other molecules .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable subject of study in scientific research and industrial applications.

Properties

CAS No.

59490-95-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-benzamido-5-methylbenzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-7-8-13(12(9-10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

CBNUWGYCVQJLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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